molecular formula C5H8N2O2S B13527128 1-methanesulfonyl-1H-pyrrol-3-amine

1-methanesulfonyl-1H-pyrrol-3-amine

Cat. No.: B13527128
M. Wt: 160.20 g/mol
InChI Key: ANLGEOBPZZFMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methanesulfonyl-1H-pyrrol-3-amine is a chemical compound offered for research and development purposes. This small molecule features a pyrrole ring, a structure frequently encountered in pharmaceuticals and materials science, which is functionalized with both an amine and a methanesulfonyl group. The presence of these functional groups makes it a versatile intermediate or building block (scaffold) for the synthesis of more complex molecules . Researchers can utilize this compound in various synthetic applications. The methanesulfonyl (mesyl) group is a common protecting group for amines or can act as a good leaving group in substitution reactions, while the amine group allows for further functionalization through amide bond formation or other coupling reactions . While specific biological mechanisms for this compound have not been reported, molecules with pyrrole and sulfonamide motifs are of significant interest in medicinal chemistry and biochemical research . This product is intended for use by qualified laboratory professionals only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N2O2S

Molecular Weight

160.20 g/mol

IUPAC Name

1-methylsulfonylpyrrol-3-amine

InChI

InChI=1S/C5H8N2O2S/c1-10(8,9)7-3-2-5(6)4-7/h2-4H,6H2,1H3

InChI Key

ANLGEOBPZZFMFM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C=CC(=C1)N

Origin of Product

United States

Synthetic Methodologies for 1 Methanesulfonyl 1h Pyrrol 3 Amine and Its Analogs

Pyrrole (B145914) Ring Formation Strategies

The construction of the pyrrole core is a critical step, and several classical and modern synthetic strategies can be employed to achieve this.

Cyclization reactions are a cornerstone of heterocyclic chemistry, providing robust pathways to the pyrrole ring system.

The Paal-Knorr synthesis is a well-established method for synthesizing substituted pyrroles, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgalfa-chemistry.comorganic-chemistry.orgrgmcet.edu.in Typically conducted under neutral or weakly acidic conditions, the addition of a weak acid like acetic acid can accelerate the reaction. organic-chemistry.org For the synthesis of N-substituted pyrroles, a primary amine is used. alfa-chemistry.com This method's main drawback can be the accessibility of the required 1,4-dicarbonyl starting materials. alfa-chemistry.com

The Hantzsch pyrrole synthesis offers another versatile route, involving the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgquimicaorganica.org This multi-component reaction leads to the formation of substituted pyrroles. wikipedia.org An alternative mechanism suggests that an enamine intermediate attacks the α-carbon of the α-haloketone. wikipedia.org A solid-phase adaptation of the Hantzsch reaction has been developed for the efficient synthesis of pyrrole-3-carboxamides. nih.gov

1,3-Dipolar cycloaddition presents a modern approach to constructing the pyrrole ring. One such method involves the reaction of azomethine ylides with suitable dipolarophiles like ynones. organic-chemistry.org This can be catalyzed by silver acetate (B1210297) to produce multi-substituted pyrroles. organic-chemistry.org Another variation uses rhodium carbene complexes generated from 1-sulfonyl-1,2,3-triazoles, which then react with alkenyl alkyl ethers to form the pyrrole ring. nih.gov

Table 1: Overview of Cyclization Reactions for Pyrrole Synthesis

Reaction Name Reactants Key Features
Paal-Knorr Synthesis 1,4-Dicarbonyl compound, Primary amine/ammonia Simple, efficient, but precursor availability can be a limitation. alfa-chemistry.comrgmcet.edu.in
Hantzsch Synthesis β-Ketoester, Amine/ammonia, α-Haloketone Versatile for substituted pyrroles, can be adapted for solid-phase synthesis. wikipedia.orgnih.govresearchgate.net
1,3-Dipolar Cycloaddition Azomethine ylide, Alkyne/alkene Modern method for constructing polysubstituted pyrroles. organic-chemistry.orgnih.gov

Multicomponent reactions (MCRs) are highly efficient in synthesizing complex molecules like substituted pyrroles in a single step from three or more reactants. researchgate.netrsc.org These reactions are prized for their atom economy and operational simplicity.

Several MCRs have been developed for the synthesis of polysubstituted 2-aminopyrroles, which are valuable precursors for further derivatization. nih.govorganic-chemistry.org For instance, a one-pot reaction of N-(sulfonamido)-acetophenones, aldehydes, and cyanoacetic acid derivatives can yield penta-substituted 2-aminopyrroles. nih.gov Another MCR involves the reaction of N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides to produce 2-aminopyrrole systems. organic-chemistry.org The synthesis of 3-aminopyrroles can be achieved through an iodine-catalyzed reaction of homopropargylic amines and nitrosoarenes. rsc.org

Table 2: Examples of Multicomponent Reactions for Pyrrole Synthesis

Reactants Product Type Reference
N-(Sulfonamido)-acetophenones, Aldehydes, Cyanoacetic acid derivatives Penta-substituted 2-aminopyrroles nih.gov
N-Tosylimines, DMAD, Isocyanides 2-Aminopyrroles organic-chemistry.org
Homopropargylic amines, Nitrosoarenes 3-Aminopyrroles rsc.org

Functionalization and Derivatization Approaches

Once the pyrrole ring is formed, or during its formation, various functional groups can be introduced or modified to yield the target compound and its analogs.

The introduction of the methanesulfonyl group onto the pyrrole nitrogen is a key step. This can be achieved through direct N-sulfonylation of a pre-existing pyrrole ring. For example, N-sulfonylpyrroles can be synthesized by reacting the pyrrole with a sulfonyl chloride in the presence of a base. organic-chemistry.org A one-pot synthesis of N-sulfonylpyrroles has been developed via a ring-closing metathesis of diallylamines followed by in-situ oxidative aromatization. organic-chemistry.org Another approach involves the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran (B146720) with sulfonamides in the presence of iron(III) chloride. organic-chemistry.org

The 3-amino group is a crucial feature of the target molecule. Its introduction can be accomplished through various methods. One common strategy is the reduction of a corresponding 3-nitro-pyrrole derivative. Another approach is the synthesis of 3-aminopyrrole derivatives from β-enaminonitriles through a Thorpe-Ziegler cyclization. researchgate.netsemanticscholar.org

Once the 3-amino group is in place, it can be further modified. Reductive amination is a powerful method for N-alkylation, where an amine reacts with an aldehyde or ketone to form an imine, which is then reduced to the corresponding alkylated amine. masterorganicchemistry.comyoutube.comlibretexts.org This method avoids the over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com Reagents like sodium cyanoborohydride (NaBH3CN) are often used for the reduction step as they can selectively reduce imines in the presence of carbonyl groups. masterorganicchemistry.com

N-alkylation can also be performed directly using alkyl halides, although controlling the degree of alkylation can be challenging. wikipedia.orgN-acylation , the introduction of an acyl group, can be achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640).

Introducing additional substituents onto the pyrrole ring can be used to create a diverse range of analogs. The reactivity and regioselectivity of these substitution reactions are influenced by the existing groups on the pyrrole ring. The N-sulfonyl group is an electron-withdrawing group, which generally deactivates the pyrrole ring towards electrophilic substitution and directs incoming electrophiles to the C3 position. However, studies on 1-(phenylsulfonyl)pyrrole (B93442) have shown that substitution can occur. researchgate.net

Green Chemistry and Sustainable Synthetic Route Development

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrroles to minimize environmental impact. researchgate.net This involves the use of renewable resources, energy-efficient processes, and the reduction of hazardous waste. lucp.net

One of the most common methods for pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. mdpi.comsemanticscholar.orguctm.edu Green modifications of this classic reaction are actively being researched. For instance, the use of heterogeneous catalysts, such as aluminas, offers advantages like operational simplicity, high yields, reduced reaction times, and catalyst reusability. mdpi.com CATAPAL 200, an alumina (B75360) with a high percentage of Brønsted acid sites, has been shown to efficiently catalyze the Paal-Knorr reaction under solvent-free conditions. mdpi.com

Mechanochemical activation, or ball milling, presents another sustainable approach, enabling solventless reactions catalyzed by bio-sourced organic acids like citric acid. researchgate.netlucp.net This method has been successfully used for the synthesis of N-substituted pyrroles with short reaction times. researchgate.net

The use of alternative energy sources like microwave irradiation has also been explored to accelerate reactions and improve yields in pyrrole synthesis. researchgate.net Furthermore, the development of cascade reactions using earth-abundant metal catalysts, such as iron, for the synthesis of pyrroles from nitroarenes represents a significant step towards more sustainable processes. rsc.org These methods can utilize green reductants like formic acid or molecular hydrogen. rsc.org

Sustainable synthesis of N-substituted pyrrole carboxylic acid derivatives has been achieved by reacting primary amines with 3-hydroxy-2-pyrones, which can be derived from renewable sources. acs.org These reactions can be performed under mild, solvent-free conditions or in aqueous solutions. acs.org

The table below summarizes various green synthetic methods for pyrrole derivatives that could be adapted for the synthesis of 1-methanesulfonyl-1H-pyrrol-3-amine and its analogs.

Green Method Catalyst/Conditions Advantages Reference
Paal-Knorr ReactionCATAPAL 200 (Alumina) / Solvent-free, 60°CHigh yields, short reaction time, catalyst reusability mdpi.com
MechanochemicalCitric Acid / Ball millingSolventless, use of bio-sourced catalyst, short reaction times researchgate.netlucp.net
Cascade ReactionIron-Tetraphos complex / Formic acid or H₂Use of earth-abundant metal, high functional group tolerance rsc.org
From Bio-sourced materials3-Hydroxy-2-pyrones / Neat or Water/MethanolUse of renewable starting materials, mild conditions acs.org
Heterogeneous CatalysisH-form zeolite H-Y(2.6)High yields under relatively mild conditions rsc.org

Stereoselective and Enantioselective Synthesis Considerations

The synthesis of chiral pyrrole derivatives is of significant interest due to their potential as building blocks for complex molecules with specific biological activities. While the pyrrole ring itself is aromatic and planar, the introduction of stereocenters on substituents or the synthesis of chiral non-aromatic precursors are key strategies to obtain enantiomerically enriched compounds.

A common approach to chiral pyrroles involves the asymmetric synthesis of substituted chiral pyrrolidines, which can then be aromatized. mdpi.com Asymmetric organocatalysis has emerged as a powerful tool for the construction of these chiral pyrrolidine (B122466) scaffolds. mdpi.comnih.gov Proline and its derivatives are widely used as organocatalysts in these transformations. mdpi.comnih.gov For example, diarylprolinol silyl (B83357) ethers have been effectively used in the asymmetric functionalization of aldehydes, a key step in building chiral precursors. mdpi.comnih.gov

The catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives has been developed using a combination of H/D exchange and 1,3-dipolar cycloaddition reactions. rsc.org This highlights the potential for precise stereochemical control in the synthesis of pyrrolidine rings.

Direct enantioselective synthesis of chiral amines, which could be precursors to compounds like this compound, is another important area. nih.govacs.org Transition metal-catalyzed asymmetric hydrogenation of imines is a well-established method for producing a wide range of chiral amines with high enantioselectivity. nih.govacs.org Biocatalytic methods, such as carbene N-H insertion using engineered myoglobin (B1173299) variants, are also being developed for the asymmetric synthesis of chiral amines. rochester.edu

Furthermore, the enantioselective synthesis of pyrroles can be achieved through cycloaddition reactions. For instance, a three-component Povarov reaction catalyzed by a chiral phosphoric acid has been used to construct chiral pyrroloquinolines with high enantioselectivity. researchgate.net The addition of nucleophiles like indoles and pyrroles to unprotected ketimino esters, catalyzed by chiral phosphoric acids, also provides a route to chiral pyrrole-containing structures. nih.gov

The following table outlines some strategies for the stereoselective and enantioselective synthesis of chiral pyrrole derivatives and their precursors.

Strategy Method Catalyst/Reagent Key Features Reference
Asymmetric Pyrrolidine SynthesisOrganocatalysisDiarylprolinol silyl ethersConstruction of chiral pyrrolidine precursors mdpi.comnih.gov
Asymmetric HydrogenationTransition Metal CatalysisIridium or Rhodium complexes with chiral ligandsEnantioselective synthesis of chiral amine precursors nih.govacs.org
BiocatalysisCarbene N-H InsertionEngineered MyoglobinAsymmetric synthesis of chiral amines rochester.edu
Cycloaddition ReactionPovarov ReactionChiral Phosphoric AcidEnantioselective construction of fused pyrrole systems researchgate.net
Friedel-Crafts AlkylationOrganocatalysisChiral Phosphoric AcidEnantioselective functionalization of pyrroles nih.gov

Chemical Reactivity and Transformations of 1 Methanesulfonyl 1h Pyrrol 3 Amine Derivatives

Reactivity of the Pyrrole (B145914) Nitrogen (N-1)

The nitrogen atom of the pyrrole ring in 1-methanesulfonyl-1H-pyrrol-3-amine is directly bonded to a strongly electron-withdrawing methanesulfonyl group. This sulfonyl group significantly decreases the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to an unsubstituted pyrrole. Consequently, reactions that typically occur at the nitrogen of pyrroles, such as direct N-alkylation or N-acylation under standard conditions, are less favorable for this compound.

However, the N-S bond in N-sulfonylated pyrroles can be cleaved under specific conditions, a process known as N-desulfonylation. This reaction is synthetically useful as it allows for the temporary protection of the pyrrole nitrogen, enabling other transformations on the pyrrole ring or its substituents, followed by the removal of the sulfonyl group to restore the N-H bond. While specific conditions for the desulfonylation of this compound have not been extensively reported, methods for related N-sulfonylated pyrroles often involve reductive cleavage or treatment with strong bases.

Furthermore, N-sulfonylated pyrroles have been utilized as synthetic linchpins for various functionalizations. These transformations often proceed through chemical, electrochemical, or photochemical pathways, highlighting the versatility of the sulfonyl pyrrole unit in organic synthesis. nih.gov

Reactivity of the Amine Moiety (C-3)

The primary amino group at the C-3 position is a key center of reactivity in this compound, retaining its nucleophilic character. This allows for a range of reactions typical of primary amines, including acylation and alkylation.

Acylation: The C-3 amino group readily undergoes acylation with various acylating agents such as acid chlorides and anhydrides to form the corresponding amides. For instance, the reaction of 3-aminopyrrole derivatives with acetic anhydride (B1165640) leads to the formation of the monoacetylated product. researchgate.net

Alkylation: The amine moiety can also be alkylated, although the potential for multiple alkylations exists, as is common with primary amines. Selective mono-N-alkylation can be challenging and may require specific methodologies, such as chelation-controlled reactions, which have been successfully applied to other amino alcohols. byjus.com

The nucleophilicity of the 3-amino group also enables its participation in nucleophilic substitution reactions. For example, 3-aminopyrrole has been shown to react with chloropyrimidines, where the amino group displaces a chloro substituent on the pyrimidine (B1678525) ring. libretexts.org This reactivity suggests that this compound could similarly engage with suitable electrophilic partners.

Reaction TypeReagent/ConditionsProduct Type
AcylationAcid Chloride/AnhydrideN-(1-Methanesulfonyl-1H-pyrrol-3-yl)amide
AlkylationAlkyl HalideN-Alkyl-1-methanesulfonyl-1H-pyrrol-3-amine
Nucleophilic SubstitutionElectrophilic HeterocycleN-(Heteroaryl)-1-methanesulfonyl-1H-pyrrol-3-amine

Transformations Involving the Sulfonyl Group

The methanesulfonyl group in this compound is generally stable but can be involved in specific transformations. As mentioned earlier, N-desulfonylation is a key reaction that removes the sulfonyl group, which can be advantageous in multi-step syntheses. nih.gov

The sulfonyl group can also be eliminated under certain conditions. For instance, the elimination of a methylsulfonyl (mesyl) group has been explored in the synthesis of quinolines from related sulfonamides. byjus.com In some contexts, the sulfonyl group can act as a leaving group in nucleophilic aromatic substitution-type reactions, although this is less common for N-sulfonyl groups on pyrroles.

The sulfonyl group also plays a crucial role in directing the regioselectivity of reactions on the pyrrole ring, a topic that will be further explored in the following section.

Electrophilic and Nucleophilic Reactions of the Pyrrole Ring

The pyrrole ring itself is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity being influenced by the substituents.

Electrophilic Aromatic Substitution: Pyrrole is an electron-rich aromatic heterocycle and is generally highly reactive towards electrophiles. libretexts.org Electrophilic substitution typically occurs at the C-2 or C-5 positions due to the greater stabilization of the resulting cationic intermediate (arenium ion) through resonance. nih.govnih.gov However, the presence of the electron-withdrawing N-methanesulfonyl group deactivates the pyrrole ring towards electrophilic attack compared to an unsubstituted pyrrole. Conversely, the C-3 amino group is an activating, ortho-, para-directing group. In the context of this compound, the directing effects of the two substituents are opposing. The N-sulfonyl group directs towards the C-3 and C-4 positions, while the C-3 amino group directs towards the C-2 and C-4 positions. The outcome of an electrophilic substitution reaction would therefore depend on the specific electrophile and reaction conditions, with the C-4 position being a likely site of reaction due to the combined directing effects. To achieve substitution at a specific position, protecting group strategies are often employed. nih.govnih.gov For instance, sulfonation of pyrrole with a sulfur trioxide-pyridine complex has been shown to yield the 3-sulfonated product. rsc.org

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the pyrrole ring is generally difficult due to its electron-rich nature. However, the presence of the strongly electron-withdrawing N-sulfonyl group can facilitate such reactions by stabilizing the intermediate Meisenheimer complex. Nucleophilic attack would be favored at positions ortho or para to the electron-withdrawing group. In the case of this compound, this would correspond to the C-2 and C-5 positions. The feasibility of SNAr would also be highly dependent on the nature of the nucleophile and the presence of a suitable leaving group on the pyrrole ring. Studies on substituted thiophenes with similar electronic properties have shown that nucleophilic substitution with amines proceeds through a zwitterionic intermediate. youtube.com

Reaction TypePosition of AttackInfluencing Factors
Electrophilic SubstitutionC-4 (likely), C-2Directing effects of N-sulfonyl and C-3 amino groups, nature of electrophile
Nucleophilic SubstitutionC-2, C-5Presence of a good leaving group, nature of nucleophile

Rearrangement Reactions (e.g., Lossen-type rearrangements)

The Lossen rearrangement is a chemical reaction that converts a hydroxamic acid or its derivative into an isocyanate. nih.govmdpi.com This reaction typically proceeds through the formation of an O-acyl, O-sulfonyl, or O-phosphoryl derivative of the hydroxamic acid, which then rearranges upon treatment with base or heat. researchgate.net The isocyanate intermediate can then be trapped with various nucleophiles, such as water or amines, to yield amines or ureas, respectively.

While there are no specific reports on the Lossen rearrangement of derivatives of this compound, it is conceivable that a derivative containing a hydroxamic acid function, for example at the C-3 position after modification of the amine, could undergo such a rearrangement. The general mechanism involves the deprotonation of the hydroxamic acid derivative, followed by a concerted rearrangement where the group attached to the carbonyl carbon migrates to the nitrogen, leading to the expulsion of a leaving group and the formation of an isocyanate. nih.gov The presence of the N-methanesulfonyl group could potentially influence the electronic nature of the pyrrole ring and thus the facility of the rearrangement. The Lossen rearrangement has been shown to be a versatile reaction, with recent developments demonstrating its occurrence even from free hydroxamic acids under certain conditions.

Radical Processes and Charge-Transfer Complex Formation

Radical Processes: The sulfonyl group can participate in radical reactions. Sulfonyl radicals can be generated from various precursors, including sulfonyl chlorides, and can subsequently react with a variety of substrates. For instance, radical cyclizations of ene sulfonamides can occur with the elimination of a sulfonyl radical. researchgate.net While specific radical reactions involving this compound are not well-documented, the presence of the sulfonyl group suggests that it could potentially be involved in radical-mediated transformations. Amidyl radicals can also be generated from related N-aminopyridinium salts and participate in reactions with nucleophilic heterocycles. researchgate.net

Charge-Transfer Complex Formation: Charge-transfer (CT) complexes are formed between electron-donor and electron-acceptor molecules. The pyrrole ring is generally considered electron-rich and can act as an electron donor, while the N-methanesulfonyl group is electron-withdrawing. The amino group at C-3 further enhances the electron-donating ability of the pyrrole system. It is plausible that this compound could form charge-transfer complexes with suitable electron acceptors. The formation of such complexes can be studied spectrophotometrically and is characterized by the appearance of a new absorption band. mdpi.com Studies on aminopyridines, which are structurally related to aminopyrroles, have shown that they form charge-transfer complexes with various π-acceptors. The formation of these complexes can also play a role in initiating chemical reactions, for example, in photoinduced electron transfer processes.

Structural Diversity and Analog Development

Exploration of Pyrrole (B145914) Core Substitutions

The pyrrole ring of 1-methanesulfonyl-1H-pyrrol-3-amine offers multiple positions for substitution, allowing for the fine-tuning of the compound's steric and electronic properties. While direct substitutions on the this compound core are a subject of ongoing research, the broader exploration of substitutions on the 1H-pyrrol-3-amine scaffold provides significant insights. For instance, the synthesis of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines demonstrates the feasibility of introducing substituents at the 2 and 4-positions of the pyrrole ring to create potent inhibitors of cyclin-dependent kinases (CDKs). nih.gov These modifications are crucial for establishing structure-activity relationships (SAR), guiding the design of more effective and selective inhibitors. The introduction of various functional groups can influence the compound's interaction with target proteins and alter its solubility and metabolic stability.

Design and Synthesis of Fused Heterocyclic Analogs (e.g., Pyrrolopyridines, Pyrrolopyrimidines)

Fusing the pyrrole ring with other heterocyclic systems, such as pyridine (B92270) or pyrimidine (B1678525), has led to the discovery of novel chemical entities with significant therapeutic potential. These fused analogs, including pyrrolopyridines and pyrrolopyrimidines, often exhibit enhanced biological activity and improved drug-like properties.

A notable example is the development of pyrrolopyrimidine and pyrrolopyridine derivatives as potent inhibitors of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme that suppresses the innate immune response to cancer. nih.gov The synthesis of these fused systems can be achieved through various methods, including the alkylation of chloro-7-deazapurine and Chan-Lam coupling reactions to introduce N-alkyl, N-aryl, or N-cyclopropyl substituents. nih.gov Further modifications, such as nucleophilic aromatic substitution, allow for the introduction of diverse side chains, leading to compounds with high potency. nih.gov

The synthesis of other fused systems like pyrrolo[1,2-a]pyrazines and indolizines from pyrrole-based precursors further illustrates the broad scope of this strategy. nih.gov These efforts in creating fused heterocyclic analogs have been instrumental in developing new classes of therapeutic agents.

Table 1: Examples of Synthesized Fused Heterocyclic Analogs and Their Biological Activity

Fused Heterocycle Target Rationale
Pyrrolopyrimidine ENPP1 To discover novel scaffolds of non-nucleotide-derived ENPP1 inhibitors for stimulating the STING pathway. nih.gov
Pyrrolopyridine ENPP1 To explore alternative fused systems for ENPP1 inhibition and establish SAR. nih.gov
Pyrrolo[1,2-a]pyrazine Antifungal To develop new synthetic approaches for antifungal agents. nih.gov

Sulfonamide Group Modifications and Bioisosteric Replacements

The sulfonamide group in this compound is a key functional group that can be modified to modulate the compound's properties. Bioisosteric replacement, the substitution of one functional group with another that has similar physicochemical properties, is a common strategy employed in this context.

The sulfonamide moiety itself can be considered a bioisostere of other functional groups, such as amides or carboxylic acids. nih.govnih.gov For instance, research has shown that replacing a key carboxylic acid in a dual MCL-1/BCL-xL inhibitor with an acylsulfonamide resulted in a compound with improved anti-leukemic activity. nih.gov This highlights the potential of the sulfonamide group to form critical interactions with biological targets.

Conversely, the sulfonamide group can be replaced by other bioisosteres to optimize a compound's pharmacokinetic profile or to explore new binding interactions. Common bioisosteric replacements for sulfonamides include amides, ureas, and various heterocyclic rings like triazoles. nih.govacs.org The choice of a suitable bioisostere depends on the specific therapeutic target and the desired properties of the final compound. These modifications can influence factors such as hydrogen bonding capacity, pKa, and metabolic stability. cambridgemedchemconsulting.com

Table 2: Selected Bioisosteric Replacements for the Sulfonamide Group

Original Group Bioisosteric Replacement Rationale Reference
Amide Sulfonamide To explore alternative hydrogen bonding interactions and improve metabolic stability. nih.gov
Carboxylic Acid Acylsulfonamide To mimic the pKa and binding interactions of the carboxylic acid. nih.gov
Sulfonamide Amide To alter the electronic and steric properties while maintaining key interactions. nih.gov
Sulfonamide Urea (B33335) To introduce an additional hydrogen bond donor and modify solubility. nih.gov

Heterocyclic Hybrid Structures and Scaffold Diversification

Creating hybrid structures by combining the pyrrole scaffold with other heterocyclic rings is a powerful strategy for generating chemical diversity and discovering new lead compounds. This approach, often referred to as scaffold hopping, involves replacing a core molecular scaffold with a structurally different one while retaining similar biological activity. nih.gov

An example of this is the development of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines, which are hybrid molecules combining the pyrrole and pyrimidine rings. nih.gov These compounds have shown potent activity as CDK inhibitors, demonstrating the successful integration of two distinct heterocyclic systems to achieve a desired biological effect.

Scaffold diversification can also involve more significant structural rearrangements. For instance, a shape-based scaffold hopping approach was used to convert a pyrimidine core to a pyrazole (B372694) core, resulting in inhibitors with improved physicochemical properties. nih.gov The synthesis of diverse heterocyclic systems such as indolizines and pyrrolo[1,2-a]pyrazines from simple pyrrole precursors is another example of scaffold diversification that can lead to compounds with a wide range of biological activities. nih.gov These strategies are essential for navigating the complexities of drug discovery and for developing novel therapeutics that can overcome challenges such as drug resistance and off-target effects.

Advanced Analytical Characterization Techniques for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules like 1-methanesulfonyl-1H-pyrrol-3-amine . Both ¹H and ¹³C NMR would provide critical information regarding the chemical environment of each atom.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons on the pyrrole (B145914) ring, the amine group, and the methanesulfonyl group. The chemical shifts (δ) of the pyrrole protons would be influenced by the electron-withdrawing nature of the sulfonyl group and the electron-donating nature of the amine group. The coupling patterns (J-coupling) between adjacent protons on the pyrrole ring would reveal their connectivity. The protons of the methyl group on the sulfonyl moiety would likely appear as a singlet, and its chemical shift would be indicative of its attachment to the electron-withdrawing sulfonyl group. The amine protons might appear as a broad singlet, and their chemical shift could be solvent-dependent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary from experimental results.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrrole C2-H6.5 - 7.5110 - 125
Pyrrole C4-H6.0 - 7.0100 - 115
Pyrrole C5-H6.5 - 7.5110 - 125
Amine N-H3.0 - 5.0 (broad)-
Methanesulfonyl CH₃2.5 - 3.535 - 45
Pyrrole C3-125 - 140

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of This compound . By providing a mass measurement with high accuracy (typically to four or five decimal places), HRMS can confirm the molecular formula of the compound, which is C₅H₈N₂O₂S.

Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pathways of the molecule. Upon ionization, the molecular ion of This compound would undergo characteristic fragmentation, providing valuable structural information. Common fragmentation patterns could involve the loss of the methanesulfonyl group (SO₂CH₃), cleavage of the pyrrole ring, or loss of the amine group. The masses of the resulting fragment ions would be measured with high accuracy, allowing for the determination of their elemental compositions and aiding in the confirmation of the proposed structure.

Table 2: Plausible Fragmentation Pathways for this compound in Mass Spectrometry

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss
[M+H]⁺[M+H - SO₂CH₃]⁺SO₂CH₃
[M+H]⁺[M+H - NH₃]⁺NH₃
[M+H]⁺[C₄H₄N]⁺CH₄N₂O₂S

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The IR spectrum of This compound would show characteristic absorption bands corresponding to specific functional groups. Key expected vibrations include:

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the amine group.

C-H stretching: Bands around 3100 cm⁻¹ for the aromatic C-H bonds of the pyrrole ring and below 3000 cm⁻¹ for the aliphatic C-H bonds of the methyl group.

S=O stretching: Strong, characteristic bands in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric) for the sulfonyl group.

C-N stretching: Bands in the region of 1350-1250 cm⁻¹.

C=C stretching: Vibrations associated with the pyrrole ring in the 1600-1450 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations. The symmetric S=O stretch, for instance, would likely show a strong signal in the Raman spectrum.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amine (N-H)Stretching3300 - 3500
Pyrrole (C-H)Stretching~3100
Methyl (C-H)Stretching<3000
Sulfonyl (S=O)Asymmetric Stretching1350 - 1300
Sulfonyl (S=O)Symmetric Stretching1160 - 1120
Pyrrole Ring (C=C)Stretching1600 - 1450

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

Should This compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray crystallography would provide the most definitive three-dimensional structural information. This technique can determine the precise bond lengths, bond angles, and torsional angles within the molecule. It would also reveal the conformation of the molecule in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding involving the amine group and the sulfonyl oxygens, which dictate the crystal packing. This detailed structural information is invaluable for understanding the physical properties of the compound and its potential interactions with other molecules.

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring

Hyphenated chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for assessing the purity of This compound and for monitoring the progress of its synthesis.

LC-MS would likely be the preferred method for purity analysis, as the polarity of the amine and sulfonyl groups may make the compound less suitable for GC without derivatization. A suitable reversed-phase HPLC method could be developed to separate the target compound from any starting materials, byproducts, or impurities. The mass spectrometer detector would then provide mass information for each separated component, confirming the identity of the main peak and helping to identify any impurities.

These techniques are also crucial for reaction monitoring. By taking small aliquots from a reaction mixture over time and analyzing them by LC-MS, chemists can track the consumption of starting materials and the formation of the desired product, allowing for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the molecular structure and electronic properties from first principles. researchgate.net These methods allow for the detailed investigation of a molecule's geometry, vibrational modes, and electronic landscape.

The electronic structure of a molecule is key to its chemical reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information. The HOMO, representing the ability to donate an electron, and the LUMO, representing the ability to accept an electron, are central to chemical reactions. irjweb.com The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more chemically reactive. nih.gov For 1-methanesulfonyl-1H-pyrrol-3-amine, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring and the amine group, while the LUMO would likely be distributed around the electron-withdrawing methanesulfonyl group.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface uses a color scale to denote charge regions: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are susceptible to nucleophilic attack. researchgate.net In this compound, the MEP would likely show a negative potential (red) around the oxygen atoms of the sulfonyl group and the nitrogen of the amine group, identifying them as sites for hydrogen bonding and electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the amine group.

Table 1: Representative Frontier Orbital Data for this compound

ParameterEnergy (eV)Description
EHOMO-5.61Energy of the Highest Occupied Molecular Orbital
ELUMO-0.85Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.76LUMO-HOMO Energy Difference

Vibrational frequency analysis, typically performed using DFT methods, calculates the vibrational modes of a molecule. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. nih.gov Each calculated vibrational mode can be assigned to specific bond stretches, bends, or torsions through Potential Energy Distribution (PED) analysis. For this compound, key vibrational modes would include the N-H stretching of the amine group, symmetric and asymmetric S=O stretching of the sulfonyl group, and various C-H and C-N stretching and bending modes within the pyrrole ring.

Table 2: Illustrative Vibrational Frequencies and Assignments for this compound

Frequency (cm-1) (Scaled)Assignment (PED Contribution)Vibrational Mode
3450ν(N-H)Amine N-H Asymmetric Stretch
3360ν(N-H)Amine N-H Symmetric Stretch
3100ν(C-H)Pyrrole Ring C-H Stretch
1325νas(SO2)Sulfonyl S=O Asymmetric Stretch
1150νs(SO2)Sulfonyl S=O Symmetric Stretch
960ν(S-N)Sulfonyl-Nitrogen Stretch

Molecules like this compound can exist in different tautomeric forms and conformations. Tautomers are structural isomers that readily interconvert, often through proton migration. For this compound, imine-enamine tautomerism is a possibility. Quantum chemical calculations can determine the relative energies of these different forms, predicting the most stable tautomer under given conditions. nih.gov Similarly, conformational analysis investigates the rotation around single bonds, such as the N-S bond, to identify the lowest energy conformer, which is the most populated and representative structure of the molecule.

Understanding the distribution of electronic charge on each atom is crucial for predicting chemical reactivity. uni-rostock.de Methods like Natural Bond Orbital (NBO) and Mulliken population analysis are used to calculate partial atomic charges. NBO analysis is generally considered more reliable as it is less dependent on the basis set used in the calculation compared to the Mulliken method. stackexchange.com NBO analysis also provides information about charge transfer and hyperconjugative interactions within the molecule. uni-rostock.de For this compound, these calculations would quantify the electron-withdrawing effect of the methanesulfonyl group, showing significant negative charges on the oxygen atoms and a positive charge on the sulfur atom, while the amine nitrogen would carry a negative charge. These charge distributions help in predicting how the molecule will interact with other reagents or biological targets.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method is essential in drug discovery for identifying potential drug candidates by evaluating their binding affinity and interaction patterns within the active site of a biological target. nih.gov For this compound, docking studies would involve placing the molecule into the binding pocket of a relevant enzyme or receptor. The results would be ranked by a scoring function, with more negative scores indicating a stronger, more favorable binding interaction. researchgate.net

Key interactions would likely involve hydrogen bonds between the amine group (as a donor) and the sulfonyl oxygens (as acceptors) with appropriate residues in the protein's active site. Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. nih.govajchem-a.com MD simulations provide insights into the dynamic behavior of the complex, confirming whether the interactions predicted by docking are stable. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterValue/Description
Docking Score (kcal/mol)-7.8
Hydrogen Bond InteractionsAmine N-H with Asp181; Sulfonyl O with Lys72
Hydrophobic InteractionsPyrrole ring with Leu130, Val85
Complex Stability (RMSD from MD)Stable, with average RMSD of 2.1 Å over 100 ns

In Silico Pharmacokinetic and ADMET Prediction for Research Candidate Profiling

Before a compound advances in the drug discovery pipeline, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—and potential toxicity (T) must be evaluated. nih.gov In silico ADMET prediction models use the chemical structure of a molecule to estimate these properties, offering a rapid and cost-effective way to screen candidates. nih.govnih.gov For this compound, these predictions would assess its drug-likeness based on criteria such as Lipinski's Rule of Five. Predictions would cover key parameters like human intestinal absorption, blood-brain barrier (BBB) penetration, interaction with metabolic enzymes (e.g., Cytochrome P450), and potential for toxicity. nih.gov Such profiling is critical for identifying potential liabilities early and guiding the design of improved analogues. nih.gov

Table 4: Predicted ADMET Profile for this compound

PropertyPredicted Value/OutcomeImplication
Human Intestinal AbsorptionHigh (>90%)Good potential for oral bioavailability.
Blood-Brain Barrier (BBB) PenetrationLowUnlikely to cause central nervous system side effects.
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions via this pathway.
AMES ToxicityNon-mutagenicLow risk of mutagenicity.
Lipinski's Rule of Five0 violationsGood drug-like properties.

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Structural Modifications and Their Impact on Receptor/Enzyme Interactions (In Vitro)

The structure of 1-methanesulfonyl-1H-pyrrol-3-amine presents several key positions for chemical modification to probe the structure-activity relationship (SAR). These include the sulfonyl group, the pyrrole (B145914) ring itself, and the amine at the 3-position. While direct in vitro data for this specific compound is not publicly available, SAR principles can be inferred from studies on analogous structures, such as pyrrole-based kinase inhibitors and other sulfonamide-containing molecules.

The N-sulfonyl group is a critical feature. The methanesulfonyl moiety is a hydrogen bond acceptor and its presence on the pyrrole nitrogen influences the electronic distribution of the ring system. In related series, such as N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the sulfo group can introduce significant steric and electronic changes that affect reactivity and biological activity. mdpi.com The pyrrole NH is a hydrogen bond donor, and its substitution with the electron-withdrawing sulfonyl group makes it more acidic and modulates its interaction potential.

The 3-amino group is a key basic center and a hydrogen bond donor, likely crucial for forming salt bridges or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a target's binding site. The position and nature of substituents on this amine would be expected to have a significant impact on potency and selectivity.

Systematic modifications could explore the following:

Varying the R group on the sulfonyl moiety (R-SO2-): Replacing the methyl group with larger alkyl, aryl, or heteroaryl groups can probe steric and electronic tolerance in the binding pocket.

Substitution on the pyrrole ring: Adding substituents at the 2, 4, or 5 positions of the pyrrole ring can be used to fine-tune lipophilicity, solubility, and interactions with the target protein.

Modification of the 3-amino group: Acylation, alkylation, or arylation of the amine can alter its basicity and hydrogen bonding capacity, which is often a critical determinant of activity.

The following table outlines potential modifications and their predicted impact based on general medicinal chemistry principles observed in related heterocyclic inhibitors.

Modification SiteProposed ModificationPotential Impact on In Vitro Interactions
N1-Sulfonyl Group Replace methyl with cyclopropylExplore small, constrained hydrophobic pockets.
Replace methyl with phenyl or substituted phenylIntroduce potential for π-π stacking or other aryl interactions.
Replace methyl with CF3Increase electron-withdrawing nature, potentially altering pKa and metabolic stability.
C3-Amine Group N-methylation or N-ethylationIncrease steric bulk, potentially enhance or decrease binding affinity depending on pocket size.
N-acetylationRemove basicity, converting a hydrogen bond donor to an acceptor, likely reducing affinity for targets requiring a basic interaction.
Form a urea (B33335) or amide linkageIntroduce additional hydrogen bond donors/acceptors to probe for further interactions.
Pyrrole Ring Add a halogen (e.g., Cl, F) at C4 or C5Modulate electronics and lipophilicity; can fill small pockets or form halogen bonds.
Add a methyl group at C2 or C5Probe for steric tolerance and hydrophobic interactions.

Scaffold Hopping and Bioisosteric Replacement Strategies for Privileged Structures

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel core structures with improved properties while retaining key binding interactions. nih.gov The this compound scaffold can serve as a starting point for such explorations. Computational methods can be employed to search for alternative scaffolds that maintain a similar three-dimensional arrangement of the crucial pharmacophoric elements: the hydrogen bond-accepting sulfonyl group and the basic amine. nih.gov

For instance, in the development of microtubule-affinity regulating kinase (MARK) inhibitors, a hydroxyindane core was identified as a metabolic liability and successfully replaced using scaffold hopping. nih.gov Similarly, if the pyrrole ring in this compound were found to be metabolically unstable, it could be hopped to more stable five- or six-membered heterocycles like pyrazole (B372694), imidazole, or pyridine (B92270). nih.govnih.gov A successful hop would preserve the relative orientation of the sulfonyl group and the side chain bearing the amine.

Bioisosteric replacement is a related technique where one functional group is exchanged for another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic profiles. cambridgemedchemconsulting.com For the target compound, several bioisosteric replacements could be considered.

Original GroupPotential Bioisostere(s)Rationale
-SO₂CH₃ (Methanesulfonyl) -C(O)CH₃ (Acetyl)Replaces sulfonyl with a carbonyl. Retains hydrogen bond acceptor property but with different geometry and electronics.
-P(O)(CH₃)₂ (Dimethylphosphinoyl)A less common but viable replacement for sulfonamide, altering geometry and polarity.
-C(O)N(CH₃)₂ (Dimethylcarbamoyl)Introduces a different hydrogen bond acceptor array and removes the acidic N-H if the sulfonamide was part of a larger structure.
Pyrrole Ring Pyrazole, ImidazoleAlters the position of heteroatoms, hydrogen-bonding patterns, and dipole moment. nih.gov
Thiazole, OxazoleIntroduces sulfur or oxygen, modifying the ring's electronic properties and metabolic stability. nih.gov
1,2,3-TriazoleOften used as a stable and synthetically accessible replacement for other five-membered rings.
-NH₂ (Amine) -OH (Hydroxyl)Replaces a basic group with a polar, hydrogen-bonding group.
-CH₂NH₂ (Aminomethyl)Increases flexibility and changes the vector of the basic nitrogen relative to the core.

Ligand Efficiency and Drug-likeness Parameters in Compound Design

In modern drug discovery, optimizing the potency of a compound must be balanced with maintaining favorable physicochemical properties, often referred to as "drug-likeness." Several metrics have been developed to guide this process, with Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) being among the most prominent. nih.gov

Ligand Efficiency (LE): This metric normalizes binding affinity (often expressed as pIC₅₀ or pKᵢ) by the size of the molecule, typically the number of heavy (non-hydrogen) atoms (HAC). It measures the average binding energy per atom. A higher LE value is generally desirable, especially in the early stages of discovery, as it suggests a more efficient binding interaction.

Lipophilic Ligand Efficiency (LLE or LiPE): This metric relates potency to lipophilicity (logP or logD). It is calculated as pIC₅₀ - logP. High LLE values (typically >5) are sought after, as they indicate that potency is being achieved without excessive lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity.

Other parameters are also used to assess the quality of a potential drug candidate. These are often guided by empirical rules such as Lipinski's Rule of Five. A compound is considered "drug-like" if it generally adheres to these guidelines, increasing its probability of having good oral bioavailability.

The table below summarizes key parameters used to evaluate compound design. nih.gov

ParameterDescriptionGenerally Desired Range
Molecular Weight (MW) The mass of the molecule.< 500 Da
logP The logarithm of the octanol/water partition coefficient; a measure of lipophilicity.< 5
Hydrogen Bond Donors (HBD) The number of O-H and N-H bonds.≤ 5
Hydrogen Bond Acceptors (HBA) The number of nitrogen and oxygen atoms.≤ 10
Ligand Efficiency (LE) (1.37 * pIC₅₀) / HAC> 0.3 kcal/mol per heavy atom
Lipophilic Ligand Efficiency (LLE) pIC₅₀ - logP> 5
Topological Polar Surface Area (TPSA) The surface area of polar atoms; relates to membrane permeability.< 140 Ų

For a hypothetical lead compound based on the this compound scaffold, chemists would track these metrics closely during optimization. For example, if adding a large, greasy aryl group to the 3-amine increases potency but drastically lowers the LLE, it may signal a suboptimal optimization path.

Rational Design Approaches Based on Computational Modeling

Computational modeling is an indispensable tool for the rational design of new chemical entities. nih.gov Assuming this compound was identified as a hit against a specific target (e.g., a protein kinase), computational methods could be employed to guide its optimization. nih.govmdpi.com

Structure-Based Drug Design (SBDD): If a crystal structure or a reliable homology model of the target protein is available, molecular docking can be used to predict the binding mode of this compound. This allows for the visualization of key interactions, such as the 3-amine forming a salt bridge with an aspartate residue in the hinge region of a kinase. nih.gov With this knowledge, new analogs can be designed in silico to form additional favorable interactions, for example, by extending a substituent to reach a nearby hydrophobic pocket. Molecular dynamics (MD) simulations can further refine these models by showing how the ligand and protein move over time, providing a more dynamic picture of the binding event. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be used. If a set of active and inactive analogs of this compound exists, a pharmacophore model can be generated. This model represents the essential 3D arrangement of functional groups required for activity. This pharmacophore can then be used to screen virtual libraries for new scaffolds that fit the model.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activity. acs.org For a series of analogs based on the this compound core, a QSAR model could be built to predict the activity of unsynthesized compounds, helping to prioritize which molecules to synthesize next.

By integrating these computational approaches, the process of lead optimization can be made more efficient, increasing the likelihood of developing a successful drug candidate.

Biological Activity Research in Vitro and Mechanistic Studies

Enzyme Inhibition Studies (e.g., IKK-2, MPS1, Carbonic Anhydrase, Bruton's Kinase, COX-2, Caspase-3, G9a)

No public data was found detailing the inhibitory activity of 1-methanesulfonyl-1H-pyrrol-3-amine against the specified enzymes. Research on related scaffolds includes:

Kinase Inhibition: Studies have been published on various kinase inhibitors containing pyrrole (B145914) or pyrazole (B372694) cores, such as 1H-pyrrolo[3,2-c]pyridine inhibitors of Monopolar Spindle 1 (MPS1) kinase and pyrazole-based inhibitors for the PCTAIRE family. However, these are structurally distinct and more complex molecules.

Carbonic Anhydrase Inhibition: The literature describes various sulfonamide-based inhibitors, which is a key functional group in the target compound. Typically, these are aromatic or heterocyclic sulfonamides whose inhibition mechanism involves binding to the zinc ion in the enzyme's active site. Without experimental data, it is not possible to confirm if this compound exhibits this activity.

Other Enzymes: No specific studies were found linking this compound to the inhibition of IKK-2, Bruton's Kinase, COX-2, Caspase-3, or G9a.

Antimicrobial Research (In Vitro Spectrum and Mechanisms)

There is no available research documenting the in-vitro antimicrobial activity of this compound against bacterial or fungal pathogens. The pyrrole nucleus is a common feature in many compounds with demonstrated antimicrobial properties, but specific testing data for this molecule has not been published.

Antiviral Research (In Vitro Activity against specific viruses, e.g., ZIKV, Enteroviruses)

No studies were identified that evaluated the in-vitro antiviral efficacy of this compound against Zika virus (ZIKV), enteroviruses, or any other viruses. Current research on ZIKV inhibitors focuses on different heterocyclic scaffolds, such as 7H-pyrrolo[2,3-d]pyrimidines and 1H-pyrazolo[3,4-d]pyrimidines.

Tubulin Polymerization Inhibition Studies

No published research indicates that this compound acts as a tubulin polymerization inhibitor. While many heterocyclic compounds are investigated for this mechanism of action in cancer research, this particular molecule is not among those with available data.

DNA Interaction and Methylation Research

Currently, there is a lack of published scientific literature specifically investigating the DNA interaction and methylation properties of this compound.

However, the broader class of pyrrole-containing compounds has been a subject of interest in DNA research, particularly as DNA minor groove binding agents. These are small molecules that can fit into the minor groove of the DNA double helix, potentially disrupting DNA structure and function. This property has been explored for the development of novel therapeutic agents.

For instance, derivatives of some peptide-based DNA minor groove binding agents containing pyrrole rings have been synthesized and characterized. These compounds have demonstrated the ability to generate N3-methyladenine, indicating a capacity for DNA methylation, and have shown selectivity for the minor groove over the major groove. The binding affinity of these pyrrole-containing structures to DNA has been shown to correlate with their biological effects, such as cellular toxicity.

Furthermore, research into pyrrole tetraamides has identified them as potent antibacterial agents, with their mechanism of action linked to their submicromolar DNA binding affinity. While these findings relate to more complex molecules containing a pyrrole core, they highlight the potential of this chemical scaffold to interact with DNA. It is important to note that these studies were not conducted on this compound itself, and therefore, these activities cannot be directly attributed to it.

Immunomodulatory Research

As with its DNA interaction profile, there is no specific research available on the immunomodulatory or anti-inflammatory activities of this compound.

Nevertheless, other compounds featuring a pyrrole structure have been investigated for their effects on inflammatory pathways. For example, the pyrrole derivative 1-(4-Cl-benzyl)-3-Cl-4-(CF3-fenylamino)-1H-pyrrol-2,5-dione (MI-1) has demonstrated anti-inflammatory properties in a rat model of ulcerative colitis. This compound was found to restore colon mucosa integrity and reduce inflammation, with effects more pronounced than the reference drug, prednisolone.

In a different study, a novel pyridine (B92270) derivative incorporating a pyrrole moiety, [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine], was found to possess immunomodulatory potential. This compound exhibited selective cytotoxicity against leukemia cell lines and was observed to modulate the expression of various cytokines, upregulating IL-4, IL-6, IL-10, and IL-12/23p40 while downregulating IFN-γ. It also showed an inhibitory effect on the activity of cyclooxygenase (COX-1 and COX-2) enzymes.

These examples underscore the potential for pyrrole-containing compounds to influence the immune system. However, it must be reiterated that these findings are for structurally distinct molecules, and no such research has been published for this compound.

Applications in Chemical Biology and Drug Discovery Research

Development of Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their functions within a cellular context. The development of such probes is a cornerstone of chemical biology, enabling the dissection of complex biological pathways. While specific probes based on 1-methanesulfonyl-1H-pyrrol-3-amine are not yet widely reported, its structural characteristics make it an attractive starting point for the design of such tools.

The pyrrole-sulfonamide core can be systematically modified to create a library of derivatives with varying affinities and selectivities for different biological targets. These modifications can be guided by computational modeling and structure-activity relationship (SAR) studies to optimize their properties as chemical probes. The introduction of reporter tags, such as fluorescent dyes or biotin, onto the this compound scaffold would enable the visualization and isolation of target proteins, thereby facilitating the elucidation of their roles in biological pathways.

Table 1: Potential Modifications of this compound for Chemical Probe Development

Modification Site Potential Modification Purpose
Pyrrole (B145914) RingSubstitution at C2, C4, or C5 positionsModulate target binding affinity and selectivity
Amine GroupAcylation, alkylation, or arylationIntroduce reporter tags or alter physicochemical properties
Sulfonyl GroupVariation of the alkyl or aryl substituentFine-tune electronic properties and target interactions

Utilization as a Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. The use of a central scaffold, to which various building blocks can be attached, is a key principle of this approach. The this compound molecule is well-suited for this purpose due to the presence of multiple reactive sites.

The amine group and the pyrrole ring provide opportunities for the introduction of a wide range of chemical diversity. For instance, the amine can be readily acylated or reductively aminated with a variety of aldehydes and ketones. The pyrrole ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups. This versatility enables the creation of large and diverse combinatorial libraries based on the this compound scaffold. Such libraries are invaluable resources for high-throughput screening campaigns aimed at identifying novel drug candidates. nih.gov

Lead Identification and Optimization Strategies in Early-Stage Pharmaceutical Research

The process of drug discovery often begins with the identification of a "hit" compound from a screening campaign, which is then optimized into a "lead" compound with improved potency, selectivity, and pharmacokinetic properties. nih.govbiosolveit.de The this compound scaffold has been featured in the development of various therapeutic agents, highlighting its potential in lead identification and optimization. nih.gov

Once a hit compound containing the this compound core is identified, several strategies can be employed for its optimization. researchgate.net Structure-based drug design, guided by X-ray crystallography or computational modeling, can be used to understand the binding mode of the compound to its target protein and to design modifications that enhance this interaction. biosolveit.de SAR studies, involving the synthesis and testing of a series of analogs, can provide valuable information about the relationship between chemical structure and biological activity. biosolveit.de

Table 2: Lead Optimization Strategies for this compound Derivatives

Strategy Description Goal
Structure-Activity Relationship (SAR) StudiesSynthesis and biological evaluation of a series of analogs with systematic structural modifications.Identify key structural features responsible for biological activity and guide further optimization.
Structure-Based Drug DesignUtilization of 3D structural information of the target protein to design compounds with improved binding affinity and selectivity.Enhance potency and reduce off-target effects.
Physicochemical Property ModulationModification of the chemical structure to improve properties such as solubility, permeability, and metabolic stability.Improve drug-like properties and in vivo efficacy.

Patent Landscape Analysis of Pyrrole-Sulfonamide Scaffolds in Research and Development

A patent landscape analysis provides insights into the intellectual property surrounding a particular technology or class of compounds. nih.gov An analysis of the patent landscape for pyrrole-sulfonamide scaffolds reveals a significant number of patents covering their synthesis and application in various therapeutic areas. google.com This indicates a high level of interest from both academic and industrial research groups in this chemical space.

The patents often claim broad Markush structures, encompassing a wide range of substituted pyrrole-sulfonamide derivatives. This can present challenges for researchers seeking to develop new compounds in this area, as it may be difficult to secure freedom to operate. However, it also highlights the perceived value of this scaffold in drug discovery and provides a rich source of information for those looking to design novel and non-obvious derivatives. A thorough understanding of the existing patent landscape is therefore crucial for any research and development program focused on this compound and related compounds.

Future Research Directions and Methodological Advances

Exploration of Underexplored Synthetic Routes and Novel Methodologies

While established methods for the synthesis of pyrrole-containing compounds exist, there remains a significant opportunity to explore more efficient and versatile synthetic routes for 1-methanesulfonyl-1H-pyrrol-3-amine and its analogs. Future research will likely focus on the development of novel methodologies that offer improved yields, scalability, and access to a wider range of structural diversity.

One promising area is the continued development of the Paal-Knorr synthesis, a cornerstone in pyrrole (B145914) chemistry. uctm.eduorganic-chemistry.org Innovations in this method could involve the use of novel catalysts or reaction conditions to enhance efficiency and substrate scope. For instance, the use of iron(III) chloride as a catalyst in water has been shown to be an economical and mild approach for synthesizing N-substituted pyrroles. organic-chemistry.org Further investigation into such green chemistry principles could lead to more sustainable synthetic processes.

The Van Leusen [3+2] cycloaddition reaction, which utilizes tosylmethyl isocyanides (TosMICs), presents another fertile ground for exploration. nih.gov This method is valued for its operational simplicity and broad substrate tolerance. nih.gov Future work could focus on adapting this reaction for the specific synthesis of 3-amino-substituted pyrroles and exploring novel activating groups to replace or modify the tosyl group, potentially leading to different reactivity and selectivity.

A recently developed scalable strategy for synthesizing 7-azaindolines and 7-azaindoles using O-vinylhydroxylamines as ring-annulation reagents could also be adapted. acs.org This method's mild conditions and tolerance for late-stage functionalization make it an attractive avenue for creating diverse analogs of this compound. acs.org

Discovery of New Chemical Transformations and Reactivity Patterns

The N-sulfonyl group in this compound imparts unique reactivity to the pyrrole ring, opening the door to a variety of chemical transformations. Future research will likely focus on uncovering new reactivity patterns and developing novel methods for the functionalization of this scaffold.

A key area of interest is the development of methods for the direct functionalization of the pyrrole ring. While the N-sulfonyl group is often seen as a protecting group, recent studies have shown that it can be used to direct further reactions. lookchem.com Exploring the photocatalyzed functionalization of sulfonyl pyrroles could lead to new ways to introduce substituents at various positions on the pyrrole core. lookchem.com

The reactivity of the amino group at the 3-position also presents numerous opportunities for derivatization. Acylation, sulfonylation, and other modifications of this group can lead to a wide array of new compounds with potentially diverse biological activities. researchgate.net Investigating the reaction of this compound with various electrophiles will be a straightforward yet productive avenue for expanding the chemical space around this core structure.

Furthermore, understanding the general reactivity patterns of N-sulfonyl-1,2,3-triazoles could provide insights into the behavior of the related this compound system. researchgate.net For instance, rhodium-catalyzed reactions of these triazoles have been shown to produce a variety of nitrogen-containing heterocycles. researchgate.net Investigating similar catalytic transformations with this compound could unveil novel cyclization and rearrangement reactions, leading to complex and previously inaccessible molecular architectures.

Computational studies will be invaluable in predicting and understanding these new transformations. metu.edu.tr Density functional theory (DFT) calculations, for example, can provide mechanistic insights into reaction pathways and help rationalize observed reactivity, guiding the design of new experiments. metu.edu.trresearchgate.net

Identification of Novel Biological Targets and Mechanistic Insights (In Vitro)

The pyrrole scaffold is a well-established pharmacophore found in numerous biologically active compounds. uctm.edunih.gov Future in vitro studies on this compound and its derivatives will be crucial for identifying novel biological targets and elucidating their mechanisms of action.

A primary focus of future research will be to screen these compounds against a broad range of biological targets, including enzymes, receptors, and ion channels. Given that pyrrole derivatives have shown promise as kinase inhibitors, a logical starting point would be to test their activity against various protein kinases implicated in diseases such as cancer. nih.govnih.gov For instance, derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have demonstrated the ability to inhibit the growth of cancer cell lines. nih.gov

Beyond kinases, other potential targets should be explored. For example, some pyrrole derivatives have been identified as inhibitors of butyrylcholinesterase (BChE), suggesting a potential role in the treatment of neurodegenerative diseases. frontiersin.orgresearchgate.net Screening libraries of this compound analogs against targets like BChE could uncover new therapeutic leads.

Once a compound shows promising activity against a particular target, detailed mechanistic studies will be necessary to understand how it exerts its effects. This can involve a variety of in vitro techniques, including enzyme kinetics, binding assays, and cell-based assays. frontiersin.orgnih.gov For example, inhibition kinetic studies can determine whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor. researchgate.net Molecular docking studies can then be used to predict the binding mode of the compound within the active site of the target protein, providing a structural basis for its activity. researchgate.net

The following table outlines potential in vitro assays for exploring the biological activity of this compound derivatives:

Assay TypePotential Target(s)Purpose
Kinase Inhibition AssayProtein Kinases (e.g., EGFR, VEGFR)To identify compounds that inhibit the activity of specific kinases involved in cell signaling and disease.
Cholinesterase Inhibition AssayAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)To discover compounds with potential for treating neurodegenerative disorders.
Antimicrobial AssayVarious bacterial and fungal strainsTo evaluate the potential of the compounds as new antimicrobial agents.
Cytotoxicity AssayCancer cell lines (e.g., LoVo, MCF-7)To assess the anti-proliferative activity of the compounds against cancer cells. nih.gov
Receptor Binding AssayG-protein coupled receptors (GPCRs), nuclear receptorsTo identify compounds that modulate the activity of important receptor families.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.gov These powerful computational tools can be leveraged to accelerate the design and optimization of novel analogs of this compound.

One of the key applications of AI and ML is in the development of quantitative structure-activity relationship (QSAR) models. nih.gov By training algorithms on a dataset of compounds with known biological activities, QSAR models can learn to predict the activity of new, untested compounds. This allows for the rapid virtual screening of large compound libraries, prioritizing the synthesis and testing of the most promising candidates.

Generative models, a type of AI, can be used for de novo drug design. nih.gov These models can learn the underlying patterns in a set of known active molecules and then generate novel chemical structures that are predicted to have similar or improved activity. This approach can lead to the discovery of entirely new chemical scaffolds that might not be conceived through traditional medicinal chemistry approaches.

AI and ML can also be applied to predict the pharmacokinetic and toxicological properties of compounds, a critical aspect of drug development. By analyzing large datasets of experimental data, these models can predict properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), helping to identify potential liabilities early in the discovery process.

The design of analog integrated circuits, a field with parallels to molecular design in its complexity, has seen significant benefits from the application of machine learning. mdpi.comresearchgate.netcadence.com Techniques such as neural networks and reinforcement learning have been used to automate the design process and optimize circuit performance. mdpi.comwustl.edu Similar approaches can be adapted for the design of this compound analogs, where the goal is to optimize multiple properties simultaneously, such as potency, selectivity, and ADMET profile.

High-Throughput Screening and Parallel Synthesis Integration

To fully explore the therapeutic potential of the this compound scaffold, the integration of high-throughput screening (HTS) and parallel synthesis will be essential. This combination allows for the rapid synthesis and biological evaluation of large libraries of compounds, significantly accelerating the discovery of new drug candidates.

Parallel synthesis techniques enable the simultaneous synthesis of a large number of compounds in a systematic and automated fashion. By using a common reaction scaffold and varying the building blocks, diverse libraries of this compound analogs can be generated efficiently. This approach is well-suited for exploring the structure-activity relationships (SAR) of a particular compound series.

Once synthesized, these compound libraries can be subjected to HTS against a variety of biological targets. HTS platforms can screen thousands of compounds per day, quickly identifying "hits" that exhibit the desired biological activity. For example, the microplate alamar blue assay (MABA) is a high-throughput method used to screen compounds for antitubercular activity. nih.govresearchgate.net

The data generated from HTS can then be used to inform the next round of compound design and synthesis, creating a closed-loop discovery cycle. The active compounds identified through HTS can be further characterized and optimized to improve their potency, selectivity, and drug-like properties. The integration of HTS with parallel synthesis provides a powerful engine for drug discovery, enabling the rapid exploration of chemical space and the identification of promising new therapeutic agents. nih.gov

The following table summarizes the key components of an integrated HTS and parallel synthesis workflow for the discovery of novel this compound derivatives:

StageDescriptionKey Technologies
Library Design Computational design of a diverse library of analogs based on the this compound scaffold.Molecular modeling software, AI/ML for virtual screening.
Parallel Synthesis Automated or semi-automated synthesis of the designed compound library.Solid-phase synthesis, solution-phase parallel synthesis, robotic liquid handlers.
High-Throughput Screening (HTS) Rapid screening of the compound library against one or more biological targets.Robotic screening platforms, various assay technologies (e.g., fluorescence, luminescence, absorbance).
Hit Identification and Confirmation Identification of active compounds ("hits") from the primary screen and confirmation of their activity in secondary assays.Data analysis software, dose-response curve generation.
Structure-Activity Relationship (SAR) Analysis Analysis of the relationship between the chemical structure of the compounds and their biological activity to guide further optimization.Cheminformatics tools, medicinal chemistry expertise.
Lead Optimization Chemical modification of the most promising hits to improve their potency, selectivity, and drug-like properties.Iterative cycles of design, synthesis, and testing.

Q & A

Q. What are the optimal synthetic routes for 1-methanesulfonyl-1H-pyrrol-3-amine, and how can yield be improved?

  • Methodological Answer : A copper-catalyzed coupling approach using cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35°C for 48 hours has been effective for analogous pyrrole derivatives. This method achieves moderate yields (~17-20%) and requires purification via gradient chromatography (ethyl acetate/hexane) . Alternatively, hydrazine salts in low-molecular-weight alcohols (e.g., methanol or ethanol) can facilitate cyclization for pyrazole-3-amine derivatives, though reaction times may vary based on substituent steric effects . For sulfonylation, methanesulfonyl chloride in anhydrous dichloromethane with a tertiary amine base (e.g., triethylamine) is recommended, followed by aqueous workup and recrystallization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include the methanesulfonyl group (δ ~3.0 ppm for CH3SO2, 3J coupling for pyrrole protons) and amine protons (δ ~5.5 ppm, broad). Aromatic protons in pyrrole rings typically appear between δ 6.5–7.5 ppm .
  • HRMS (ESI) : Confirm molecular weight with precision (±0.001 Da). For example, [M+H]+ at m/z 175.0542 (calculated for C5H8N2O2S) .
  • X-ray crystallography : Resolve stereochemical ambiguities; similar compounds (e.g., 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine) have been structurally validated using this method .

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent photodegradation. Stability tests in DMSO-d6 over 72 hours (monitored via NMR) are advised for hygroscopic analogs . Avoid prolonged exposure to acidic/basic conditions, as sulfonamide groups may hydrolyze .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC, HMBC) : Assign proton-carbon correlations to distinguish between tautomeric forms or rotational isomers. For example, pyrazole-amine tautomerism can cause splitting in 1H NMR .
  • Computational modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA software). This approach validated discrepancies in pyrrolo-pyrimidine derivatives .
  • Isotopic labeling : Use 15N-labeled precursors to clarify amine proton environments .

Q. What mechanistic insights exist for the sulfonylation of pyrrole amines?

  • Methodological Answer :
  • Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to track methanesulfonyl chloride consumption. A two-step mechanism (nucleophilic attack followed by deprotonation) is proposed for similar sulfonamides .
  • DFT calculations : Investigate transition states for sulfonylation; studies on pyridine derivatives suggest that electron-donating groups accelerate reactivity .
  • Isotope effects : Use deuterated solvents (e.g., D2O) to assess proton transfer steps in the reaction pathway .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Methodological Answer :
  • Substituent variation : Systematically modify the pyrrole ring (e.g., halogenation at position 2 or 5) and sulfonyl group (e.g., trifluoromethanesulfonyl). Compare bioactivity using assays like enzyme inhibition (e.g., kinase targets) .
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with protein targets (e.g., cytochrome P450 isoforms). Validate with mutagenesis data .
  • Metabolic profiling : Incubate analogs with liver microsomes to assess stability and identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.